2-[2-(4-Bromophenyl)acetamido]benzoic acid
CAS No.: 831207-45-5
Cat. No.: VC7455805
Molecular Formula: C15H12BrNO3
Molecular Weight: 334.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831207-45-5 |
|---|---|
| Molecular Formula | C15H12BrNO3 |
| Molecular Weight | 334.169 |
| IUPAC Name | 2-[[2-(4-bromophenyl)acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
| Standard InChI Key | QUPQMWWCAXRWNE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name of this compound is 2-[[2-(4-bromophenyl)acetyl]amino]benzoic acid. Its structure features:
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A benzoic acid core (C₆H₅COOH) providing carboxylic acid functionality.
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An acetamido group (-NH-C(O)-CH₂-) at the 2-position of the benzene ring.
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A 4-bromophenyl substituent attached to the acetamido methylene group.
The presence of bromine introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Spectral and Computational Data
Key spectral identifiers include:
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SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=C(C=C2)Br.
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InChIKey: QUPQMWWCAXRWNE-UHFFFAOYSA-N.
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IR signatures: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretches (1680–1720 cm⁻¹), and C-Br vibration (500–600 cm⁻¹) .
Computational studies predict moderate polarity due to the carboxylic acid and amide groups, with logP values suggesting limited lipophilicity.
Table 1: Fundamental Properties of 2-[2-(4-Bromophenyl)acetamido]benzoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂BrNO₃ | |
| Molecular Weight | 334.17 g/mol | |
| CAS Registry Number | 831207-45-5 | |
| XLogP3 (Predicted) | 3.2 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a two-step coupling strategy :
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Activation of 4-Bromophenylacetic Acid: The carboxylic acid is converted to an active ester (e.g., using N-hydroxysuccinimide) or acid chloride.
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Amide Coupling: Reaction with 2-aminobenzoic acid in the presence of a coupling agent like EDCl/HOBt or DCC.
Alternative methods utilize:
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Schotten-Baumann Conditions: Interfacial reaction between 4-bromophenylacetyl chloride and 2-aminobenzoic acid in a biphasic system (water/dichloromethane) with sodium bicarbonate .
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Solid-Phase Synthesis: For high-throughput production, though yields are typically lower than solution-phase methods.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 1) | Prevents hydrolysis of active intermediates |
| Solvent System | DMF/THF (1:3) | Enhances reagent solubility |
| Coupling Agent | EDCl/HOBt | Minimizes racemization |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Purification and Characterization
Crude products are purified via:
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Recrystallization: Using ethanol/water mixtures (70:30 v/v).
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) .
Purity is assessed by:
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HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient, retention time ~8.2 min.
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Melting Point: 198–202°C (decomposition observed above 205°C).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL at 25°C (pH 7.4).
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Organic Solvents: Soluble in DMSO (≥50 mg/mL), DMF, and THF.
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pH Stability: Stable at pH 4–8; degradation occurs under strongly acidic (pH <2) or basic (pH >10) conditions .
Thermal Behavior
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DSC Analysis: Endothermic peak at 198°C (melting), followed by exothermic decomposition at 210–225°C.
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TGA Profile: 5% weight loss at 150°C, rapid decomposition above 200°C.
Research Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No published data on acute or chronic toxicity profiles.
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Metabolic Fate: Cytochrome P450 interactions and metabolite identification remain unstudied.
Opportunities for Innovation
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